Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Description

BenchChem offers high-quality Ethyl 4-hydroxy-3,5-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-3,5-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

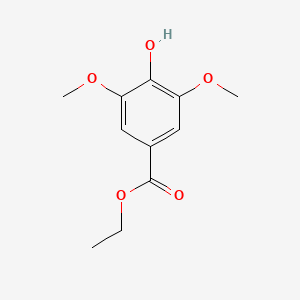

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUVKFZZCHINKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192599 | |

| Record name | Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-80-4 | |

| Record name | Ethyl syringate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Introduction

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl Syringate, is an ester of syringic acid, a naturally occurring phenolic compound found in a variety of plants.[1] Syringic acid and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potential antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The ethyl ester form, in particular, is investigated for its potential to enhance bioavailability, a critical factor in the development of effective therapeutic agents. A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the key physicochemical characteristics of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, detailed experimental protocols for their determination, and the scientific rationale behind these methodologies.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is presented below. These values are crucial for predicting the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 4-hydroxy-3,5-dimethoxybenzoate | [3] |

| Synonyms | Ethyl Syringate, 4-Hydroxy-3,5-dimethoxy-benzoic acid ethyl ester | [4] |

| CAS Number | 3943-80-4 | [3][4] |

| Molecular Formula | C₁₁H₁₄O₅ | [3] |

| Molecular Weight | 226.23 g/mol | [3] |

| Appearance | White granular crystal | |

| Melting Point | 88-90 °C | |

| Boiling Point | 352.5 °C at 760 mmHg | |

| Density | 1.189 g/cm³ | |

| Flash Point | 134.2 °C | |

| Solubility | Insoluble in water; Soluble in alcohol and ether. Slightly soluble in DMSO and Methanol. | [5][6] |

Experimental Protocols for Physicochemical Characterization

The determination of a compound's physicochemical profile is a foundational step in drug development. The following sections detail robust, self-validating experimental protocols for key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The aqueous solubility of a drug substance is a critical determinant of its oral bioavailability. The shake-flask method is the gold-standard technique for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.[7]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of Ethyl 4-hydroxy-3,5-dimethoxybenzoate to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, screw-cap glass vial. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Agitate the vial at a constant temperature (typically 25 °C or 37 °C to simulate physiological conditions) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is achieved. A mechanical shaker or rotator should be used for consistent agitation.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to stand undisturbed for at least 24 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Quantify the concentration of the dissolved Ethyl 4-hydroxy-3,5-dimethoxybenzoate in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

The solubility is reported in units such as mg/mL or µg/mL.

-

Diagram: Workflow for Aqueous Solubility Determination

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter in drug design as it influences membrane permeability and plasma protein binding. The shake-flask method is a direct and reliable way to determine LogP. [8][9] Protocol:

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate for at least 24 hours. This ensures that the two phases are in equilibrium before the experiment begins. [8] * Prepare a phosphate buffer (e.g., pH 7.4) to maintain a constant pH of the aqueous phase, which is crucial for ionizable compounds. [8]

-

-

Partitioning:

-

Prepare a stock solution of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in the pre-saturated n-octanol.

-

Add a known volume of this stock solution to a known volume of the pre-saturated aqueous buffer in a sealed container.

-

Shake the container for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation and Quantification:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully sample both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

-

Diagram: LogP Determination by Shake-Flask Method

Sources

- 1. Ethyl 4-hydroxy-3,5-dimethoxybenzoate | 3943-80-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE | CAS 3943-80-4 [matrix-fine-chemicals.com]

- 4. 3943-80-4,ethyl 4-hydroxy-3,5-dimethoxy-benzoate [lookchemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Ethyl 4-hydroxy-3-methoxybenzoate | 617-05-0 [chemicalbook.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Ethyl 4-hydroxy-3,5-dimethoxybenzoate CAS number and molecular weight.

An In-Depth Technical Guide to Ethyl 4-hydroxy-3,5-dimethoxybenzoate for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, a key chemical intermediate. Tailored for researchers, chemists, and professionals in drug development, this guide delves into the compound's core characteristics, synthesis, characterization, and applications, grounding all information in established scientific principles and authoritative sources.

Introduction and Strategic Importance

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl Syringate, is a derivative of syringic acid, a naturally occurring phenolic compound. Its structure, featuring a stable ethyl ester group and reactive hydroxyl and methoxy functionalities on the benzene ring, makes it a valuable and versatile building block in organic synthesis. Its utility spans from the creation of complex molecular architectures in medicinal chemistry to the development of novel materials. Understanding its properties and synthetic routes is fundamental for its effective application in advanced research and development projects. The syringoyl moiety is of particular interest in drug discovery, often explored for its antioxidant, antimicrobial, and anticancer properties.

Compound Identification and Physicochemical Profile

Accurate identification is the cornerstone of any chemical research. The essential identifiers and physical properties of Ethyl 4-hydroxy-3,5-dimethoxybenzoate are summarized below, providing a clear data-driven foundation for experimental design.

| Property | Value | Source(s) |

| CAS Number | 3943-80-4 | [1] |

| Molecular Formula | C₁₁H₁₄O₅ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| IUPAC Name | ethyl 4-hydroxy-3,5-dimethoxybenzoate | [1] |

| Synonyms | Ethyl Syringate, 4-Hydroxy-3,5-dimethoxybenzoic acid ethyl ester | [1] |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 106-110 °C (for the related methyl ester) | |

| Solubility | Soluble in alcohol and ether; insoluble in water | [2] |

Synthesis and Purification: A Protocol with Mechanistic Insight

The most common and efficient laboratory-scale synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is the Fischer esterification of its parent carboxylic acid, Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid).

The Chemistry of Esterification

This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the ethanol. Subsequent dehydration yields the ester and regenerates the acid catalyst. The use of excess ethanol is crucial as it shifts the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

Detailed Experimental Protocol

Objective: To synthesize and purify Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Materials:

-

Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid, CAS 530-57-4)

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Syringic Acid (1.0 eq) in a significant excess of anhydrous ethanol (e.g., 20-30 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 3-5% of the acid volume) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield pure white crystals of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Synthesis and Purification Workflow Diagram

Caption: Chemical relationship between Syringic Acid and its common ester derivatives.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Hazard Identification: The parent acid is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]Similar precautions should be taken for the ethyl ester.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unused chemicals should not be disposed of down the drain.

Conclusion

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is more than just a chemical on a shelf; it is a versatile tool for scientific innovation. Its straightforward synthesis, combined with its valuable structural features, ensures its continued relevance as a key intermediate in the synthesis of bioactive molecules and advanced materials. This guide provides the foundational knowledge required for its confident and safe application in a research setting, empowering scientists to leverage its full potential.

References

-

Methyl 3-hydroxy-4,5-dimethoxybenzoate | C10H12O5 | CID 2733956 . PubChem, National Center for Biotechnology Information. [Link]

-

ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE | CAS 3943-80-4 . Matrix Fine Chemicals. [Link]

- Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.

-

Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha . PubMed, National Library of Medicine. [Link]

-

Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity . MDPI. [Link]

Sources

An In-depth Technical Guide to the Natural Occurrence and Sources of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Introduction

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, an ethyl ester of syringic acid, is a phenolic compound that has garnered interest within the scientific community. Its structural relationship to other well-studied bioactive phenolic compounds suggests a potential for various applications, from pharmaceuticals to food science. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, biosynthesis, and sources of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, intended for researchers, scientists, and professionals in the field of drug development.

I. Natural Occurrence of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and Related Compounds

The documented natural occurrence of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is primarily in the plant kingdom. However, the presence of structurally similar benzoate derivatives in fungi suggests that its distribution may be broader than currently known.

I.1. Documented Phytochemical Sources

To date, the most definitive isolation of Ethyl 4-hydroxy-3,5-dimethoxybenzoate has been from the aerial parts of Scutellaria barbata D.Don (Lamiaceae).[1] This perennial herb is a well-known component of traditional Chinese medicine, where it has been historically used for its purported anti-inflammatory and anticancer properties.[1] The isolation of this compound from Scutellaria barbata highlights the potential of medicinal plants as reservoirs of novel or rare natural products.[1][2]

I.2. Potential and Unconfirmed Sources

While direct isolation from other sources is yet to be widely reported, the widespread distribution of its parent compound, syringic acid, in the plant kingdom suggests potential for the ethyl ester's presence in other species. Syringic acid is a common plant metabolite found in a variety of fruits, vegetables, and grains.[3]

Additionally, the isolation of other benzoate derivatives, such as ethyl 3,5-dimethoxy-2-propionylbenzoate and ethyl 3,5-dihydroxy-2-propionylbenzoate, from the marine-derived fungus Engyodontium album indicates that microbial sources should not be overlooked in the search for novel esters of hydroxybenzoic acids.[4]

Table 1: Documented and Potential Natural Sources of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and Structurally Related Benzoate Esters

| Compound Name | Natural Source | Organism Type | Reference |

| Ethyl 4-hydroxy-3,5-dimethoxybenzoate | Scutellaria barbata | Plant (Lamiaceae) | [1] |

| Ethyl 3,5-dimethoxy-2-propionylbenzoate | Engyodontium album | Fungus (Ascomycota) | [4] |

| Ethyl 3,5-dihydroxy-2-propionylbenzoate | Engyodontium album | Fungus (Ascomycota) | [4] |

II. Biosynthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

The biosynthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is believed to follow the general pathway for the formation of phenolic compounds in plants, beginning with the shikimic acid pathway and proceeding through the phenylpropanoid pathway to generate the syringic acid backbone. The final step involves the esterification of syringic acid with ethanol.

II.1. Formation of the Syringic Acid Backbone

The biosynthesis of syringic acid is a multi-step enzymatic process:[3]

-

Shikimic Acid Pathway : This foundational pathway in plants and microorganisms converts simple carbohydrate precursors into the aromatic amino acids, including phenylalanine.

-

Phenylpropanoid Pathway : Phenylalanine is the entry point into this pathway. It is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

-

Hydroxylations and Methylations : A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), and O-methyltransferases (OMTs), convert cinnamic acid through intermediates like p-coumaric acid, caffeic acid, and ferulic acid to sinapic acid.

-

Chain Shortening : The propyl side chain of sinapic acid is then shortened to a carboxyl group to form syringic acid.

Caption: Proposed biosynthetic pathway of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

II.2. Final Esterification Step

The final and crucial step in the formation of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is the esterification of the carboxylic acid group of syringic acid with ethanol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) .[5][6][7][8] AATs are a diverse family of enzymes found in plants that are responsible for the synthesis of a wide variety of esters, which contribute to the flavor and aroma of fruits and flowers.[6][7][8] These enzymes typically utilize an acyl-CoA thioester as the acyl donor and an alcohol as the acceptor.[5] In this case, syringoyl-CoA would react with ethanol to form the final ethyl ester.

III. Biological and Pharmacological Significance

While research specifically on Ethyl 4-hydroxy-3,5-dimethoxybenzoate is still emerging, the well-documented biological activities of its parent compound, syringic acid, and other related phenolic esters provide a strong indication of its potential pharmacological properties.

III.1. Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. Syringic acid has demonstrated significant antioxidant activity in various assays.[3][9] This activity is linked to the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.[9] It is plausible that Ethyl 4-hydroxy-3,5-dimethoxybenzoate retains this antioxidant potential.

III.2. Anti-inflammatory Properties

Syringic acid has been shown to possess anti-inflammatory effects.[3][9] Studies on other dimethoxy-substituted compounds, such as certain dimethoxyflavones, have also demonstrated anti-inflammatory activity through the inhibition of cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[10] This suggests that Ethyl 4-hydroxy-3,5-dimethoxybenzoate may exert similar effects.

III.3. Antimicrobial Activity

The parent compound, syringic acid, has been reported to have antimicrobial properties.[3][9] Furthermore, other ethyl esters of phenolic acids, such as ethyl p-methoxycinnamate, have shown inhibitory activity against various bacteria and fungi.[11][12] This suggests that Ethyl 4-hydroxy-3,5-dimethoxybenzoate could also possess antimicrobial capabilities.

IV. Experimental Protocols: Extraction and Isolation

The isolation and purification of Ethyl 4-hydroxy-3,5-dimethoxybenzoate from natural sources typically involves solvent extraction followed by chromatographic separation. The following protocol is based on the successful isolation from Scutellaria barbata.[1]

IV.1. General Workflow for Extraction and Isolation

Caption: Generalized workflow for the extraction and isolation of phenolic esters.

IV.2. Detailed Protocol for Isolation from Scutellaria barbata

This protocol is adapted from the methodology described for the isolation of Ethyl 4-hydroxy-3,5-dimethoxybenzoate from the aerial parts of Scutellaria barbata.[1]

1. Plant Material Preparation and Extraction:

- Air-dry the aerial parts of Scutellaria barbata.

- Grind the dried plant material into a coarse powder.

- Extract the powdered material with a suitable solvent, such as 95% ethanol, at room temperature for an extended period (e.g., 3 times for 7 days each).

- Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Fractionation of the Crude Extract:

- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

- Collect the different solvent fractions and evaporate the solvents to yield the respective fractionated extracts.

3. Chromatographic Purification:

- Subject the ethyl acetate fraction to column chromatography on a silica gel column.

- Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of petroleum ether and acetone).

- Collect the fractions and monitor their composition using thin-layer chromatography (TLC).

- Combine fractions containing the target compound.

4. Final Purification:

- Subject the combined fractions to further purification steps, such as repeated column chromatography or preparative high-performance liquid chromatography (HPLC), if necessary.

- Recrystallize the purified compound from a suitable solvent system (e.g., petroleum ether-acetone) to obtain pure crystals of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

5. Structure Elucidation:

- Confirm the structure of the isolated compound using spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

V. Conclusion and Future Directions

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is a naturally occurring phenolic ester with potential for further scientific investigation. While its known natural sources are currently limited, the widespread presence of its precursor, syringic acid, suggests that it may be more broadly distributed in the plant and microbial kingdoms. The proposed biosynthetic pathway, culminating in an alcohol acyltransferase-catalyzed esterification, provides a logical framework for understanding its formation.

Future research should focus on:

-

Screening a wider range of plant and microbial species for the presence of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

-

The isolation and characterization of the specific alcohol acyltransferases responsible for its biosynthesis.

-

In-depth in vitro and in vivo studies to quantitatively assess its antioxidant, anti-inflammatory, and antimicrobial activities.

A deeper understanding of the natural occurrence, biosynthesis, and biological properties of this compound will be crucial for unlocking its potential applications in drug development and other scientific fields.

References

- D’Auria, J. C. (2006). Acyltransferases in plants. Current Opinion in Plant Biology, 9(3), 331-340.

- Beekwilder, J., Alvarez-Huerta, M., Neef, E., Verstappen, F. W. A., Bouwmeester, H. J., & Aharoni, A. (2004). Functional characterization of a novel alcohol acyltransferase from apple (Malus x domestica cv. Royal Gala) that produces esters involved in apple fruit flavor. The Plant Journal, 39(6), 935-949.

- González-Agüero, M., Troncoso-Ponce, M., & Campos-Vargas, R. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 778939.

- Li, D., Zhu, Y., Li, Y., Liu, Y., & Liu, T. (2021). Alcohol acyltransferases for the biosynthesis of esters. Applied Microbiology and Biotechnology, 105(11), 4387-4401.

-

Scribd. (n.d.). Alcohol Acyltransferases For The Biosynthesis of Esters: Review Open Access. Retrieved from [Link]

- Vuolo, M. M., Lima, V. S., & Maróstica Júnior, M. R. (2019). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 24(3), 452.

- Abot, A. R., & Abdullah, N. (2023).

- Srinivasulu, C., Ramgopal, M., Ramanjaneyulu, G., Anuradha, C. M., & Kumar, C. S. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. Biomedicine & Pharmacotherapy, 108, 547-557.

- Khare, P., & Shanker, K. (2020). Techniques for Analysis of Plant Phenolic Compounds.

- Santos-Buelga, C., & Williamson, G. (Eds.). (2003). Methods in Polyphenol Analysis. Royal Society of Chemistry.

- Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities.

- Li, X., et al. (2024). Engineering cascade biocatalysis in whole cells for syringic acid bioproduction. Microbial Cell Factories, 23(1), 123.

- Kumar, S., & Pandey, A. K. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Pharmaceutical Biology, 53(11), 1649–1655.

- Unsal, S., & Saracoglu, I. (2024). Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay. Current Drug Discovery Technologies, 21(5), 63-76.

- Yamaguchi, T., & Takeda, T. (2024). The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells. Current Molecular Medicine, 24(6), 813-825.

- Wang, W., et al. (2017). Two new benzoate derivatives and one new phenylacetate derivative from a marine-derived fungus Engyodontium album. Natural Product Research, 31(11), 1279-1284.

- Lin, J., et al. (2011). Isolation, characterization and crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata. African Journal of Biotechnology, 10(31), 5949-5953.

- Celiz, G., Renfige, M., & Finetti, M. (2020). Spectral analysis allows using the DPPH* UV–Vis assay to estimate antioxidant activity of colored compounds. Chemical Papers, 74(9), 3101–3109.

- Suebsan, K., & Niamnont, S. (2018). Paper-based DPPH Assay for Antioxidant Activity Analysis. Analytical Sciences, 34(7), 833-838.

- Khan, A., et al. (2016). Antifungal and Phytotoxic Activities of Ethyl Acetate Soluble Fraction and Purified Compound (Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate) from Lonicera quinquelocularis. Pakistan Journal of Botany, 48(3), 1239-1243.

- Kumar, R. S., & Kumar, R. A. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.

- Parshikov, I. A., et al. (2014). Microbiological synthesis of 4-hydroxy-5-isopropyl-5- methoxy-2-oxo-2,5-dihydrofuran.

-

Matrix Fine Chemicals. (n.d.). ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE. Retrieved from [Link]

- Umar, M. I., et al. (2014). Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. Clinics, 69(2), 134-144.

- Rengasamy, K. R. R., et al. (2022). Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. Nutrients, 14(15), 3076.

- Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2017). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 22(11), 1858.

-

ResearchGate. (n.d.). Outline of biosynthetic pathway of syringic acid in plants. Retrieved from [Link]

- Umar, M. I., Asmawi, M. Z., Sadikun, A., Majid, A. M. S. A., Al-Suede, F. S. R., Hassan, L. E. A., Altaf, R., & Ahamed, M. B. K. (2014). Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. Clinics (Sao Paulo, Brazil), 69(2), 134–144.

-

ResearchGate. (n.d.). Effect of syringic acid treatment on antioxidant enzyme/isoenzyme.... Retrieved from [Link]

-

Molbase. (n.d.). Ethyl 4-hydroxy-3,5-dimethoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from [Link]

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. Ethyl 4-hydroxy-3,5-dimethoxybenzoate | 3943-80-4 | Benchchem [benchchem.com]

- 3. ffhdj.com [ffhdj.com]

- 4. Two new benzoate derivatives and one new phenylacetate derivative from a marine-derived fungus Engyodontium album - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 9. Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review | MDPI [mdpi.com]

- 10. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the structure of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

An In-Depth Technical Guide to the Structure and Utility of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl syringate, is a phenolic compound of significant interest to the scientific and drug development communities. As an ester derivative of syringic acid—a well-documented antioxidant and anti-inflammatory agent—this molecule presents a unique modification on a proven bioactive scaffold. The addition of an ethyl ester group alters the parent molecule's physicochemical properties, such as lipophilicity and polarity, which can profoundly influence its bioavailability, cell permeability, and overall therapeutic potential. This guide provides a comprehensive analysis of its molecular structure, a robust protocol for its synthesis and purification, detailed spectroscopic characterization, and an exploration of its current and prospective applications in research and development.

Introduction: The Scientific Context

Phenolic compounds are a cornerstone of natural product chemistry and medicinal research, valued for their potent antioxidant and anti-inflammatory properties. The parent compound, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), is a prime example, found in a variety of plants and recognized for a wide range of biological activities.[1] Ethyl 4-hydroxy-3,5-dimethoxybenzoate emerges as a scientifically significant derivative. It has been isolated from natural sources, including Scutellaria barbata, a plant utilized in traditional Chinese medicine, underscoring its relevance as a natural product with potential therapeutic applications.[1]

The strategic esterification of syringic acid to its ethyl ester is a classic medicinal chemistry approach. This modification is not merely structural; it is a functional alteration designed to enhance the molecule's drug-like properties. By converting the polar carboxylic acid group into a more lipophilic ester, researchers can modulate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved efficacy and new therapeutic applications.

Molecular Structure and Physicochemical Properties

The structure of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is built upon a central benzene ring, which is symmetrically substituted with functional groups that dictate its chemical behavior and biological activity.

-

Phenolic Hydroxyl (-OH) Group: Located at the C4 position, this group is the primary site for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, a key mechanism for mitigating oxidative stress.

-

Methoxy (-OCH₃) Groups: Two methoxy groups at the C3 and C5 positions flank the hydroxyl group. These electron-donating groups enhance the stability of the phenoxy radical formed after hydrogen donation, thereby increasing the molecule's antioxidant capacity.

-

Ethyl Ester (-COOCH₂CH₃) Group: This group, located at the C1 position, replaces the carboxylic acid of the parent molecule. It significantly increases the compound's lipophilicity, which can enhance its ability to cross biological membranes.

Below is a diagram illustrating the key functional regions of the molecule.

Caption: Key functional groups of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | ethyl 4-hydroxy-3,5-dimethoxybenzoate | [2] |

| Synonyms | Ethyl syringate, Syringic acid ethyl ester | [2] |

| CAS Number | 3943-80-4 | [2] |

| Molecular Formula | C₁₁H₁₄O₅ | [2] |

| Molecular Weight | 226.23 g/mol | [2] |

| SMILES | CCOC(=O)c1cc(OC)c(O)c(OC)c1 | [3] |

| InChIKey | WKUVKFZZCHINKG-UHFFFAOYSA-N | [2] |

Synthesis and Purification Workflow

The most direct and industrially scalable method for preparing Ethyl 4-hydroxy-3,5-dimethoxybenzoate is the Fischer-Speier esterification of syringic acid with ethanol.[3] This acid-catalyzed reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (ethanol), which also serves as the solvent, and by removing the water produced during the reaction.[4][5]

Sources

- 1. Ethyl 4-hydroxy-3,5-dimethoxybenzoate | 3943-80-4 | Benchchem [benchchem.com]

- 2. ijpsr.com [ijpsr.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

Initial investigations into the biological activity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, an ethyl ester derivative of syringic acid, is a phenolic compound of growing interest within the scientific community. Found in various natural sources, this molecule and its parent compound have demonstrated a spectrum of promising biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides an in-depth exploration of the initial investigations into these activities, offering detailed methodologies for key experimental assays and a discussion of the underlying mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: Unveiling a Promising Phenolic Ester

Ethyl 4-hydroxy-3,5-dimethoxybenzoate belongs to the hydroxybenzoic acid class of compounds. Its core structure features a benzene ring substituted with a hydroxyl group and two methoxy groups, a motif recognized for conferring significant therapeutic properties.[1] The parent compound, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), is a well-studied phytochemical found in a variety of plants and fruits, including olives, dates, and grapes.[2] The esterification of the carboxylic acid group to form the ethyl ester can modulate the compound's physicochemical properties, such as solubility and bioavailability, potentially influencing its biological efficacy.

The therapeutic potential of syringic acid and its derivatives is largely attributed to the presence of the methoxy groups at positions 3 and 5 of the aromatic ring, which, along with the hydroxyl group, contribute to its potent antioxidant and radical-scavenging activities.[3][4] These foundational properties are believed to underpin the broader spectrum of observed biological effects. This guide will systematically dissect the current understanding of Ethyl 4-hydroxy-3,5-dimethoxybenzoate's bioactivity, providing practical, field-proven protocols for its investigation.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases. Phenolic compounds are renowned for their antioxidant capabilities, primarily through their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.

Mechanistic Insight

The antioxidant mechanism of phenolic compounds like Ethyl 4-hydroxy-3,5-dimethoxybenzoate is centered on their ability to interrupt the chain reactions of free radicals. The hydroxyl group on the benzene ring is crucial for this activity, as it can donate a hydrogen atom to a radical, thereby neutralizing it and forming a more stable phenoxyl radical. The presence of electron-donating methoxy groups further enhances this radical-scavenging capacity.

Diagram 1: General Mechanism of Free Radical Scavenging by a Phenolic Antioxidant

Caption: Hydrogen atom donation from a phenolic antioxidant to a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward method for evaluating the free radical scavenging activity of a compound.[5][6]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This decolorization is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.[3]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the stock solution to obtain a range of test concentrations.

-

Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark to prevent degradation.

-

Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same manner as the test compound.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each dilution of the test compound or positive control to the wells.

-

Add the DPPH solution to each well.

-

For the blank, add the solvent instead of the test compound to a well containing the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Plot a graph of the percentage of inhibition versus the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[7][8]

-

Table 1: Hypothetical DPPH Radical Scavenging Activity Data

| Compound | IC50 (µg/mL) |

| Ethyl 4-hydroxy-3,5-dimethoxybenzoate | To be determined experimentally |

| Syringic Acid | 9.8[7] |

| Ascorbic Acid (Standard) | Typically in the range of 2-10 |

| Trolox (Standard) | Typically in the range of 3-8 |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory properties of phenolic compounds are often linked to their ability to inhibit pro-inflammatory enzymes and cytokines.

Potential Mechanisms of Action

The anti-inflammatory effects of compounds related to Ethyl 4-hydroxy-3,5-dimethoxybenzoate are thought to be mediated through several pathways:

-

Inhibition of Pro-inflammatory Enzymes: Enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key players in the inflammatory cascade, leading to the production of prostaglandins and leukotrienes. Inhibition of these enzymes can reduce inflammation.

-

Modulation of Cytokine Production: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) are crucial mediators of inflammation. Suppression of their production or signaling can dampen the inflammatory response.

-

Inhibition of Nitric Oxide Synthase (NOS): Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, which can be cytotoxic. Inhibition of iNOS is a target for anti-inflammatory drugs.

Experimental Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of nitric oxide synthase, often using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Principle: The production of nitric oxide by NOS is measured indirectly by quantifying the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Ethyl 4-hydroxy-3,5-dimethoxybenzoate for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubate the cells for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

Collect the cell culture supernatant from each well.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10-15 minutes, protected from light. A purple azo dye will form in the presence of nitrite.

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC50 value for NO production inhibition.

-

Diagram 2: Experimental Workflow for NOS Inhibition Assay

Caption: Workflow for assessing nitric oxide synthase inhibition.

Antimicrobial Activity: Combating Microbial Growth

The increasing prevalence of antibiotic resistance necessitates the search for new antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties.

Postulated Mechanisms

The antimicrobial action of phenolic compounds can involve several mechanisms, including:

-

Disruption of Cell Membranes: Altering the permeability of the microbial cell membrane, leading to leakage of intracellular components.

-

Inhibition of Enzyme Activity: Interacting with microbial enzymes, particularly those essential for metabolism and growth.

-

Interference with Nucleic Acid Synthesis: Binding to and disrupting the synthesis of DNA and RNA.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a common technique for determining MIC values.[10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.

Step-by-Step Methodology:

-

Preparation of Inoculum and Compound:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Prepare a stock solution of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and perform serial two-fold dilutions in a 96-well microplate containing broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for the sterility control) with the standardized bacterial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

To aid in visualization, a growth indicator dye (e.g., resazurin or TTC) can be added.

-

Table 2: Representative MIC Data Interpretation

| Concentration (µg/mL) | Well Appearance | Interpretation |

| 256 | Clear | No Growth |

| 128 | Clear | No Growth |

| 64 | Clear | No Growth (MIC) |

| 32 | Turbid | Growth |

| 16 | Turbid | Growth |

| Positive Control | Turbid | Growth |

| Negative Control | Clear | No Growth |

Anticancer Activity: Investigating Cytotoxic Potential

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Many natural products, including phenolic compounds, have shown promise in this area.

Potential Anticancer Mechanisms

The anticancer effects of phenolic compounds can be multifaceted and may involve:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

-

Antioxidant Effects: Mitigating oxidative stress that can contribute to cancer development and progression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. The insoluble formazan is then solubilized, and the color intensity is measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) into a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with a range of concentrations of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C to allow formazan crystal formation.

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[12][13]

-

Table 3: Illustrative Cytotoxicity Data for Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) |

| MCF-7 (Breast) | Ethyl 4-hydroxy-3,5-dimethoxybenzoate | To be determined |

| HeLa (Cervical) | Ethyl 4-hydroxy-3,5-dimethoxybenzoate | To be determined |

| A549 (Lung) | Ethyl 4-hydroxy-3,5-dimethoxybenzoate | To be determined |

| Doxorubicin (Standard) | Varies by cell line (typically low µM to nM range) |

Safety and Toxicological Profile

Preliminary safety data for related compounds can provide an initial assessment. Safety Data Sheets (SDS) for syringic acid and ethyl 4-hydroxybenzoate indicate that these compounds may cause skin and eye irritation and may cause respiratory irritation.[6] However, comprehensive toxicological studies on Ethyl 4-hydroxy-3,5-dimethoxybenzoate are lacking. In vitro cytotoxicity assays against normal, non-cancerous cell lines (e.g., human dermal fibroblasts) should be conducted in parallel with anticancer screenings to assess selectivity.

Future Directions and Conclusion

The initial investigations into the biological activities of Ethyl 4-hydroxy-3,5-dimethoxybenzoate are promising, suggesting its potential as a lead compound for the development of new therapeutic agents. Its structural similarity to other bioactive phenolic compounds provides a strong rationale for its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Future research should focus on:

-

Quantitative Assessment: Determining the IC50 values for a wider range of biological activities and against various cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Studies: Validating the in vitro findings in animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Ethyl 4-hydroxy-3,5-dimethoxybenzoate to optimize its biological activity and pharmacokinetic properties.

-

Comprehensive Toxicological Evaluation: Conducting thorough safety and toxicology studies to assess its potential for clinical development.

References

-

ResearchGate. (n.d.). (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Retrieved from [Link]

-

ResearchGate. (2023, December 16). Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. Retrieved from [Link]

-

Functional Food Center. (2024, May 9). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

-

PubMed. (n.d.). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. Retrieved from [Link]

-

Functional Food Center. (2024, May 10). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications | R&D of Functional Food Products. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values For antioxidant activity of Plant extracts using DPPH assay. Retrieved from [Link]

-

MDPI. (n.d.). Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. Retrieved from [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2022, March 6). Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, January 13). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

PubMed Central. (n.d.). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. Retrieved from [Link]

-

National Institutes of Health. (2012, March 2). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]

-

PubMed. (n.d.). Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes. Retrieved from [Link]

-

EUCAST. (2022, December 1). Introduction. Retrieved from [Link]

-

MDPI. (n.d.). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Retrieved from [Link]

-

MDPI. (n.d.). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

-

PubMed. (n.d.). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial activity minimum inhibitory concentration (MIC) in mg/mL of compound 2 against pathogenic bacteria presented. Retrieved from [Link]

Sources

- 1. ffhdj.com [ffhdj.com]

- 2. ffhdj.com [ffhdj.com]

- 3. Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. science.gov [science.gov]

- 6. chemos.de [chemos.de]

- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. mdpi.com [mdpi.com]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Potential of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Abstract

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl syringate, is a phenolic compound of significant interest due to its notable antioxidant properties. This technical guide provides a comprehensive exploration of its antioxidant potential, intended for researchers, scientists, and professionals in drug development. We will delve into the structural characteristics that underpin its activity, the primary mechanisms of free radical scavenging, and detailed protocols for in vitro evaluation. This document aims to serve as a foundational resource, blending theoretical knowledge with practical application to facilitate further research and development of this promising antioxidant agent.

Introduction: The Significance of Antioxidants and the Promise of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Antioxidants are crucial molecules that can mitigate oxidative damage by neutralizing free radicals.[1] While the human body possesses an endogenous antioxidant defense system, supplementation with exogenous antioxidants is often beneficial.[2]

Natural phenolic compounds, abundant in plants, are a major source of dietary antioxidants.[3] Ethyl 4-hydroxy-3,5-dimethoxybenzoate is a derivative of syringic acid, a naturally occurring phenolic acid found in various plants, olives, dates, and grapes.[4][5] The structural attributes of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, particularly its hydroxyl and methoxy functional groups, are key to its therapeutic properties, including its antioxidant capacity.[4][6] This guide will provide a detailed examination of these attributes and the methodologies used to quantify its antioxidant efficacy.

Structural Basis of Antioxidant Activity

The antioxidant potential of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is intrinsically linked to its molecular structure. The arrangement of its functional groups on the benzene ring dictates its ability to donate a hydrogen atom or an electron to neutralize free radicals.

The Role of the Phenolic Hydroxyl Group

The primary site of antioxidant activity is the phenolic hydroxyl (-OH) group.[3][6] The hydrogen atom of this group can be readily donated to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting phenoxy radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, a phenomenon known as resonance stabilization.

The Influence of Methoxy Groups

The two methoxy (-OCH3) groups at positions 3 and 5 of the benzene ring play a crucial role in enhancing the antioxidant activity of the molecule.[4][7] These electron-donating groups increase the electron density on the aromatic ring, which in turn weakens the O-H bond of the hydroxyl group.[7] This makes the hydrogen atom more easily abstractable by a free radical, thus increasing the compound's radical scavenging efficiency. Studies on related phenolic acids have shown that a higher number of methoxy groups correlates with increased antioxidant activity.[7]

The Ester Functional Group

The esterification of the carboxylic acid group of syringic acid to form Ethyl 4-hydroxy-3,5-dimethoxybenzoate can modulate its physicochemical properties, such as solubility and bioavailability, which may in turn influence its overall antioxidant efficacy in biological systems.[6]

Caption: Chemical structure of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Mechanisms of Antioxidant Action

Ethyl 4-hydroxy-3,5-dimethoxybenzoate primarily exerts its antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it.

R• + ArOH → RH + ArO•

Where R• is a free radical and ArOH represents Ethyl 4-hydroxy-3,5-dimethoxybenzoate. The resulting phenoxy radical (ArO•) is stabilized by resonance.

Single Electron Transfer (SET)

In the SET mechanism, the antioxidant donates an electron to the free radical, forming a cation radical and an anion.

R• + ArOH → R⁻ + ArOH⁺•

The resulting cation radical of the antioxidant is also stabilized by resonance. The choice between HAT and SET mechanisms can be influenced by factors such as the nature of the free radical, the solvent, and the pH of the system.[8]

Caption: Primary antioxidant mechanisms of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

In Vitro Evaluation of Antioxidant Potential

Several spectrophotometric assays are commonly employed to assess the antioxidant capacity of compounds like Ethyl 4-hydroxy-3,5-dimethoxybenzoate in vitro. These assays are based on the ability of the antioxidant to scavenge specific free radicals or to reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for evaluating antioxidant activity.[9] The DPPH radical is a stable free radical with a deep violet color, showing maximum absorbance at 515-517 nm.[10] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to diphenylpicrylhydrazine, a pale-yellow compound, leading to a decrease in absorbance.[11] The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined. A lower IC50 value indicates higher antioxidant activity.[11]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol.[10]

-

Sample Preparation: Prepare a series of dilutions of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in the same solvent.

-

Reaction Mixture: In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the sample. A control containing the solvent instead of the sample is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[10]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[10]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS, causing a decrease in absorbance.[11] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]

-

Reagent Preparation: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.[11]

-

Radical Generation: Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

-

Reaction Mixture: Add a small volume of the sample to a fixed volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[9] This assay measures the total antioxidant capacity of a sample.[10]

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[10]

-

Sample Preparation: Prepare a series of dilutions of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

-

Reaction Mixture: Add a small volume of the sample to a fixed volume of the pre-warmed (37°C) FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[10]

-

Measurement: Measure the absorbance at 593 nm.[9]

-

Calculation: The antioxidant capacity is typically expressed as Trolox equivalents (TE), determined from a standard curve of Trolox, a water-soluble analog of vitamin E.

Caption: Workflow for common in vitro antioxidant assays.

Summary of Quantitative Data

The antioxidant activity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is often compared to standard antioxidants like ascorbic acid, Trolox, or Butylated Hydroxytoluene (BHT). The following table provides a representative summary of typical results obtained from in vitro assays.

| Assay | Parameter | Ethyl 4-hydroxy-3,5-dimethoxybenzoate | Standard Antioxidant (e.g., Ascorbic Acid) |

| DPPH | IC50 (µg/mL) | Varies (typically low) | Varies (serves as a benchmark) |

| ABTS | IC50 (µg/mL) | Varies (typically low) | Varies (serves as a benchmark) |

| FRAP | TEAC (µM TE/mg) | Varies (typically high) | Varies (serves as a benchmark) |

Note: The actual values can vary depending on the specific experimental conditions.

Computational Approaches to Understanding Antioxidant Potential

In addition to experimental assays, computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting and understanding the antioxidant activity of molecules.[12] These methods can be used to calculate parameters like Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom is more easily donated, suggesting a higher antioxidant potential.[13] Molecular docking studies can also provide insights into how the molecule might interact with biological targets, such as enzymes involved in oxidative stress.[14]

Conclusion and Future Directions

Ethyl 4-hydroxy-3,5-dimethoxybenzoate demonstrates significant antioxidant potential, attributable to its unique chemical structure. The phenolic hydroxyl group, supported by the electron-donating methoxy groups, enables efficient scavenging of free radicals through both HAT and SET mechanisms. Standard in vitro assays consistently confirm its potent antioxidant activity.

Future research should focus on several key areas:

-

In vivo studies: To validate the in vitro findings and assess the bioavailability, metabolism, and efficacy of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in biological systems.

-

Mechanism of action in cellular models: Investigating its effects on intracellular ROS levels, antioxidant enzyme expression, and signaling pathways related to oxidative stress.[2]

-

Structure-activity relationship studies: Synthesizing and evaluating derivatives of Ethyl 4-hydroxy-3,5-dimethoxybenzoate to optimize its antioxidant and pharmacokinetic properties.

-

Synergistic effects: Exploring its potential synergistic antioxidant effects when combined with other natural or synthetic antioxidants.[1]

A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in the prevention and treatment of oxidative stress-related diseases.

References

-

Akter, M., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(9), 2673. Available from: [Link]

-

Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005. Available from: [Link]

-

Wang, Y., et al. (2022). The Influence of Syringic Acid and Erucic Acid on the Antioxidant Properties of Natural Rubber: Experimental and Molecular Simulation Investigations. Polymers, 14(20), 4254. Available from: [Link]

-

Moccia, F., et al. (2020). The Effect of Maturity Stage on Polyphenolic Composition, Antioxidant and Anti-Tyrosinase Activities of Ficus rubiginosa Desf. ex Vent. Extracts. International Journal of Cosmetic Science, 42(6), 617-626. Available from: [Link]

-

Gebremeskel, H. T., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Heliyon, 9(5), e15870. Available from: [Link]

-

Shimsa, S., et al. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. R&D of Functional Food Products, 1(5), 1-14. Available from: [Link]

-

Sikora, E., et al. (2022). Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. Nutrients, 14(3), 665. Available from: [Link]

-

Larrauri, J. A., et al. (1997). Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by HPLC-DAD. Journal of Agricultural and Food Chemistry, 45(11), 4191-4195. Available from: [Link]

-

Pandey, P. K., et al. (2019). In silico molecular docking and comparative in-vitro analysis of ethyl 3, 4, 5-trihydroxybenzoate and its derivative isolated from Hippophae rhamnoides leaves as free radical scavenger and anti-inflammatory compound. Pharmacognosy Magazine, 15(64), 313-319. Available from: [Link]

-

Johnston, M., et al. (2022). Methyl Syringate: A Primary Driving Factor in Manuka Honey's Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis. MedComm–Biomaterials and Applications, 1(1), e18. Available from: [Link]

-

Shimsa, S., et al. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. R&D of Functional Food Products, 1(5). Available from: [Link]

-

Singh, P., et al. (2020). Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors. Letters in Drug Design & Discovery, 17(8), 988-1000. Available from: [Link]

-

Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. Available from: [Link]

-

Olatunji, O. J., et al. (2023). Syringic acid demonstrates better anti-apoptotic, anti-inflammatory and antioxidative effects than ascorbic acid via maintenance of the endogenous antioxidants and downregulation of pro-inflammatory and apoptotic markers in DMN-induced hepatotoxicity in rats. Biochemistry and Biophysics Reports, 33, 101428. Available from: [Link]

-

Zhang, X., et al. (2024). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology, 15, 1386503. Available from: [Link]

-

Wang, Y., et al. (2022). The Influence of Syringic Acid and Erucic Acid on the Antioxidant Properties of Natural Rubber: Experimental and Molecular Simulation Investigations. Polymers, 14(20), 4254. Available from: [Link]

-

Zhang, X., et al. (2024). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology, 15, 1386503. Available from: [Link]

-

Guleria, S., et al. (2017). Synergistic Antioxidant Activity of Natural Products. Annals of Pharmacology and Pharmaceutics, 2(8), 1086. Available from: [Link]

-

Nimker, C., et al. (2015). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. Journal of Biosciences, 40(4), 747-759. Available from: [Link]

-